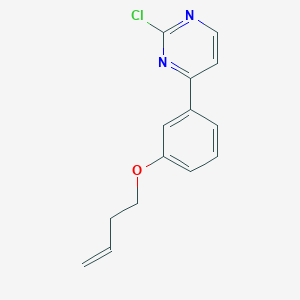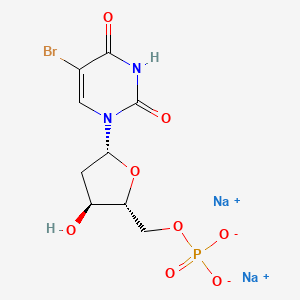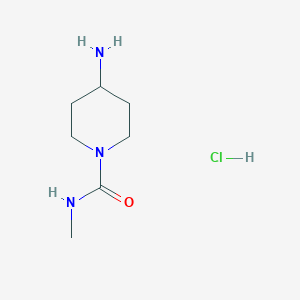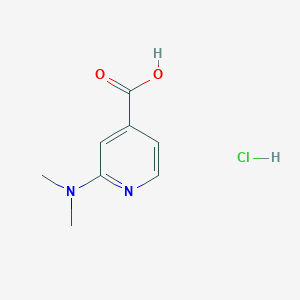
2-(Dimethylamino)pyridin-4-carbonsäurehydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular weight of “4-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride” is 202.64 g/mol . The IUPAC name is 4-(dimethylamino)-2-pyridinecarboxylic acid hydrochloride .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Katalyse
2-(Dimethylamino)pyridin-4-carbonsäurehydrochlorid: ist ein Derivat von Pyridin und bekannt für seine katalytischen Eigenschaften in der organischen Synthese. Es dient als nukleophiler Katalysator in Reaktionen wie Veresterungen mit Anhydriden, der Baylis-Hillman-Reaktion, Hydrosilylierungen, Tritylierungen und der Steglich-Umlagerung . Seine Wirksamkeit wird auf die Resonanzstabilisierung zurückgeführt, die durch die Dimethylaminogruppe bereitgestellt wird, was es basischer als Pyridin macht.
Iodolactonisierungsreaktionen
Diese Verbindung hat sich als exzellenter Katalysator bei Iodolactonisierungsreaktionen von γ,δ-ungesättigten Carbonsäuren erwiesen. Diese Reaktionen werden unter neutralen Bedingungen bei Raumtemperatur durchgeführt, was zur Bildung von γ-Lactonen und δ-Lactonen führt. Diese Anwendung ist bedeutend bei der Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika.
Selektive Oxidationsprozesse
Im Bereich der selektiven Oxidation hat This compound im Vergleich zu anderen Pyridin-Analoga eine höhere katalytische Aktivität gezeigt. Eine bemerkenswerte Anwendung ist die selektive Oxidation von Methylarenen unter Verwendung dieser Verbindung in Kombination mit Benzylbromid . Dieser Prozess ist entscheidend für die Modifikation aromatischer Verbindungen in der chemischen Forschung.
Umesterung von Beta-Ketoestern
Die Verbindung ist auch ein effektiver Katalysator für die Umesterung von Beta-Ketoestern. Diese Reaktion ist wichtig für die Modifikation von Estergruppen in verschiedenen organischen Verbindungen, was entscheidend für die Entwicklung neuer Materialien und Chemikalien sein kann .
Silylierung von Alkoholen
Eine weitere Anwendung ist die Silylierung von Alkoholen, wobei This compound als Katalysator fungiert. Silylierung ist eine Schutztechnik, die in der organischen Synthese verwendet wird, um zu verhindern, dass reaktive Alkoholgruppen an unerwünschten Reaktionen während komplexer Syntheseprozesse teilnehmen .
Staudinger-Synthese von β-Lactamen
Die Verbindung findet Anwendung bei der Staudinger-Synthese von β-Lactamen, einer Klasse von Verbindungen mit signifikanten antibakteriellen Eigenschaften. Die Synthese umfasst die Reaktion von Iminen mit Ketenen unter Bildung von β-Lactamen, und die katalytischen Eigenschaften von This compound verbessern die Effizienz dieses Prozesses .
Kinetische Auflösungsexperimente
Chirale Analoga von This compound werden in kinetischen Auflösungsexperimenten verwendet, hauptsächlich für sekundäre Alkohole und Amide vom Evans-Hilfsstofftyp. Diese Experimente sind unerlässlich für die Trennung von Enantiomeren in chiralen Substanzen, was ein kritischer Schritt bei der Herstellung enantiomerenreiner Pharmazeutika ist .
Sicherheit und Handhabung in der Forschung
Bei der Diskussion der Anwendungen ist es auch wichtig, die Sicherheit und Handhabung dieser Verbindung zu berücksichtigen. Sie wird typischerweise bei Raumtemperatur gelagert und liegt in Pulverform vor. Sicherheitsmaßnahmen umfassen die Vermeidung von Einatmung, Hautkontakt und Augenkontakt sowie die Verwendung geeigneter persönlicher Schutzausrüstung .
Wirkmechanismus
Target of Action
It is structurally similar to 4-dimethylaminopyridine, which is known to be a useful nucleophilic catalyst for a variety of reactions .
Mode of Action
Its structural analogue, 4-dimethylaminopyridine, acts as a nucleophilic catalyst in various reactions such as esterifications with anhydrides, the baylis-hillman reaction, hydrosilylations, tritylation, and the steglich rearrangement .
Biochemical Pathways
Based on the actions of its structural analogue, 4-dimethylaminopyridine, it may be involved in various biochemical reactions where a nucleophilic catalyst is required .
Result of Action
As a potential nucleophilic catalyst, it could facilitate various chemical reactions, leading to the formation of new compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it functions as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, affording γ-lactones and δ-lactones under neutral conditions . The compound’s basicity, owing to the resonance stabilization from the NMe2 substituent, makes it a useful nucleophilic catalyst for a variety of reactions .
Molecular Mechanism
The molecular mechanism of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride involves its interaction with biomolecules at the molecular level. It acts as a nucleophilic catalyst, forming reactive intermediates that facilitate various biochemical reactions. For example, in esterification reactions with acetic anhydrides, the compound forms an ion pair with acetate and the acetylpyridinium ion, which then reacts with alcohol to form an ester . This mechanism highlights the compound’s role in enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can occur. For example, the lethal dose (LD50) for mice is 350 mg/kg/day . These dosage effects are important for determining the safe and effective use of the compound in research and therapeutic applications.
Eigenschaften
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZBFRSLCFOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-47-5 | |
| Record name | 2-(dimethylamino)pyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
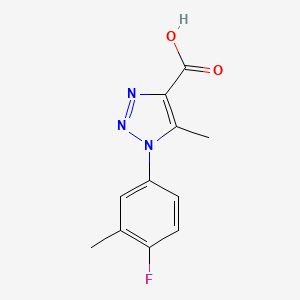
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)

